3-[(3-Sulfopropyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Sulfopropyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO5S This compound features a benzene ring substituted with an amino group, a carboxylic acid group, and a sulfopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Sulfopropyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 1,3-propanesultone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield
Purification Steps: Such as crystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Sulfopropyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Nitrobenzoic acids
Reduction Products: Benzyl alcohol derivatives
Substitution Products: Various substituted benzoic acids
Wissenschaftliche Forschungsanwendungen
3-[(3-Sulfopropyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[(3-Sulfopropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active site or allosteric sites, thereby affecting enzyme activity.
Modulate Signaling Pathways: By interacting with receptors or other signaling molecules, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzoic Acid: Shares the amino and carboxylic acid groups but lacks the sulfopropyl group.
4-Aminobenzoic Acid: Similar structure but with the amino group in the para position.
Sulfanilic Acid: Contains a sulfonic acid group but differs in the position and type of substituents.
Uniqueness
3-[(3-Sulfopropyl)amino]benzoic acid is unique due to the presence of the sulfopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
52962-48-8 |
---|---|
Molekularformel |
C10H13NO5S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
3-(3-sulfopropylamino)benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-17(14,15)16/h1,3-4,7,11H,2,5-6H2,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
RZYGFSXPAKXGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NCCCS(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.